3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination of Benzene: The chlorinated benzene ring can be prepared by direct chlorination of benzene using chlorine gas in the presence of a catalyst like ferric chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with a suitable amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The thiophene ring and sulfonamide group could interact with various molecular targets, influencing pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Sulfonamides: Sulfonamide drugs like sulfamethoxazole are widely used as antibiotics.
Uniqueness
What sets 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide apart is the combination of its structural elements, which may confer unique biological activities and chemical reactivity. The presence of both a thiophene ring and a sulfonamide group in the same molecule is relatively rare and could lead to novel applications in various fields.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-11-13(16)4-3-5-14(11)22(19,20)17-10-15(2,18)8-12-6-7-21-9-12/h3-7,9,17-18H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDTEHYPCSCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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